molecular formula C11H13N3O4 B4069854 N-(4-nitrophenyl)-N'-propylethanediamide

N-(4-nitrophenyl)-N'-propylethanediamide

Cat. No. B4069854
M. Wt: 251.24 g/mol
InChI Key: OAQPFEREKARCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-nitrophenyl)-N'-propylethanediamide, commonly known as NPPD, is a chemical compound used in scientific research for its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and water. NPPD has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, pharmacology, and medicine.

Mechanism of Action

NPPD inhibits the carbonylation of proteins by reacting with the carbonyl groups of oxidized proteins. This reaction prevents the formation of stable protein adducts, which are involved in the accumulation of damaged proteins. NPPD also protects proteins from further oxidative damage by scavenging reactive oxygen species.
Biochemical and Physiological Effects:
NPPD has been shown to protect cells from oxidative stress-induced apoptosis and to improve mitochondrial function. It also reduces the accumulation of oxidized proteins and lipids in cells. NPPD has been suggested to have potential therapeutic applications in the treatment of neurodegenerative diseases, cancer, and aging-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPPD is its high potency as a carbonylation inhibitor. It is also relatively stable and easy to handle in the laboratory. However, NPPD has some limitations, such as its low solubility in water, which can affect its bioavailability in vivo. It also has a relatively short half-life, which limits its use in long-term studies.

Future Directions

NPPD has shown promising results in various preclinical studies, and its potential applications in medicine and biology are still being explored. Some future directions for research on NPPD include:
1. Investigating the role of protein carbonylation in different disease models, such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective carbonylation inhibitors based on the structure of NPPD.
3. Studying the pharmacokinetics and pharmacodynamics of NPPD in vivo to determine its optimal dosage and administration route.
4. Exploring the potential use of NPPD as a therapeutic agent in combination with other drugs or therapies.
In conclusion, N-(4-nitrophenyl)-N'-propylethanediamide is a valuable chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including biochemistry, pharmacology, and medicine, make it a promising area of research for the future.

Scientific Research Applications

NPPD has been extensively used in scientific research as a chemical probe to study the role of protein carbonylation in various biological processes. It is a potent inhibitor of carbonylation reactions, which are involved in the oxidative damage of proteins. NPPD has been used to investigate the role of protein carbonylation in aging, neurodegenerative diseases, and cancer.

properties

IUPAC Name

N'-(4-nitrophenyl)-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-2-7-12-10(15)11(16)13-8-3-5-9(6-4-8)14(17)18/h3-6H,2,7H2,1H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQPFEREKARCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-nitrophenyl)-N-propyloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-N'-propylethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-nitrophenyl)-N'-propylethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-nitrophenyl)-N'-propylethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-nitrophenyl)-N'-propylethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-nitrophenyl)-N'-propylethanediamide
Reactant of Route 6
Reactant of Route 6
N-(4-nitrophenyl)-N'-propylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.